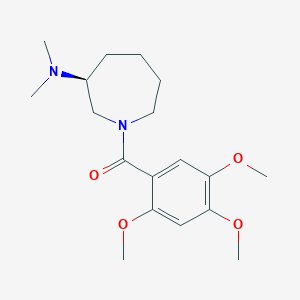
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-step processes, often starting from simple precursors undergoing condensation, cyclization, and subsequent functionalization reactions. For example, Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and characterized its structure, indicating a common approach to synthesizing such compounds through controlled reactions and crystallization techniques (Tamer et al., 2016).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, such as FT-IR, UV-Vis, and NMR, are commonly used for structural characterization. The molecular structure often reveals stability indicators like negative HOMO and LUMO energies, and a small energy gap suggesting intramolecular charge transfer potential, as seen in the study by Tamer et al. (2016). Such structural insights are crucial for understanding the electronic and optical properties of the compound (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in synthesizing more complex molecules. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing how functionalization and interaction with different reagents can lead to diverse compounds, hinting at the versatile chemistry of pyrazole-based structures (Mironovich & Shcherbinin, 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal habits, are often determined through experimental studies. For example, Quiroga et al. (2013) described the formation of hydrogen-bonded dimers and sheets in a structurally related compound, which can influence the compound's solubility and melting point (Quiroga et al., 2013).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards electrophiles or nucleophiles can be inferred from the functional groups present in the molecule. Studies on similar compounds, like the one by Ivanov et al. (2020), who investigated the crystal structures and reactivity of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, provide insights into how the pyrazole core and substituents affect chemical behavior (Ivanov et al., 2020).
科学的研究の応用
Synthesis and Molecular Structure
Compounds structurally similar to 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine have been synthesized to explore their structural characteristics and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and analyzed its molecular structure using X-ray diffraction and various spectroscopic methods. The study highlights the compound's stability and nonlinear optical properties, indicating potential applications in materials science and photonics (Ö. Tamer et al., 2016).
Reactivity and Derivative Formation
The reactivity of pyrazole derivatives has been a topic of interest due to their versatility in forming biologically active compounds. For example, L. Mironovich and D. Shcherbinin (2014) investigated the reactivity of a pyrazolo[5,1-с][1,2,4]triazine derivative, showcasing its potential in creating a range of compounds with different applications, from pharmaceuticals to materials science (L. Mironovich & D. Shcherbinin, 2014).
特性
IUPAC Name |
5-(4-tert-butylphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14-5-11-17(12-6-14)23-19(21)13-18(22-23)15-7-9-16(10-8-15)20(2,3)4/h5-13H,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWTMTZBMLBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)
![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)



![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)